

Application Notes and Protocols for PARP14 Inhibitor H10

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Compound of Interest

Compound Name: PARP14 inhibitor H10

Cat. No.: B607907

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Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins. PARP14 is a mono(ADP-ribosyl)transferase (mART) that has been implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2] Dysregulation of PARP14 activity has been linked to various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[3]

H10 is a potent and selective small molecule inhibitor of PARP14.[1][4] It was discovered through a small molecule microarray-based screening approach and has been shown to have greater than 20-fold selectivity for PARP14 over PARP1.[1] H10 acts as a bidentate inhibitor, occupying both the nicotinamide and the adenine subsites of the PARP14 catalytic domain.[1][5] Mechanistically, H10 has been demonstrated to induce caspase-3/7-mediated apoptosis in tumor cells and can be used to chemically probe the endogenous functions of PARP14.[4]

Note on Nomenclature: It is important to distinguish the **PARP14 inhibitor H10** (CAS: 2084811-68-5) from a peptide inhibitor of Anterior Gradient 2 (AGR2), which is also referred to as H10 in some literature.[6] This document pertains exclusively to the small molecule inhibitor of PARP14.

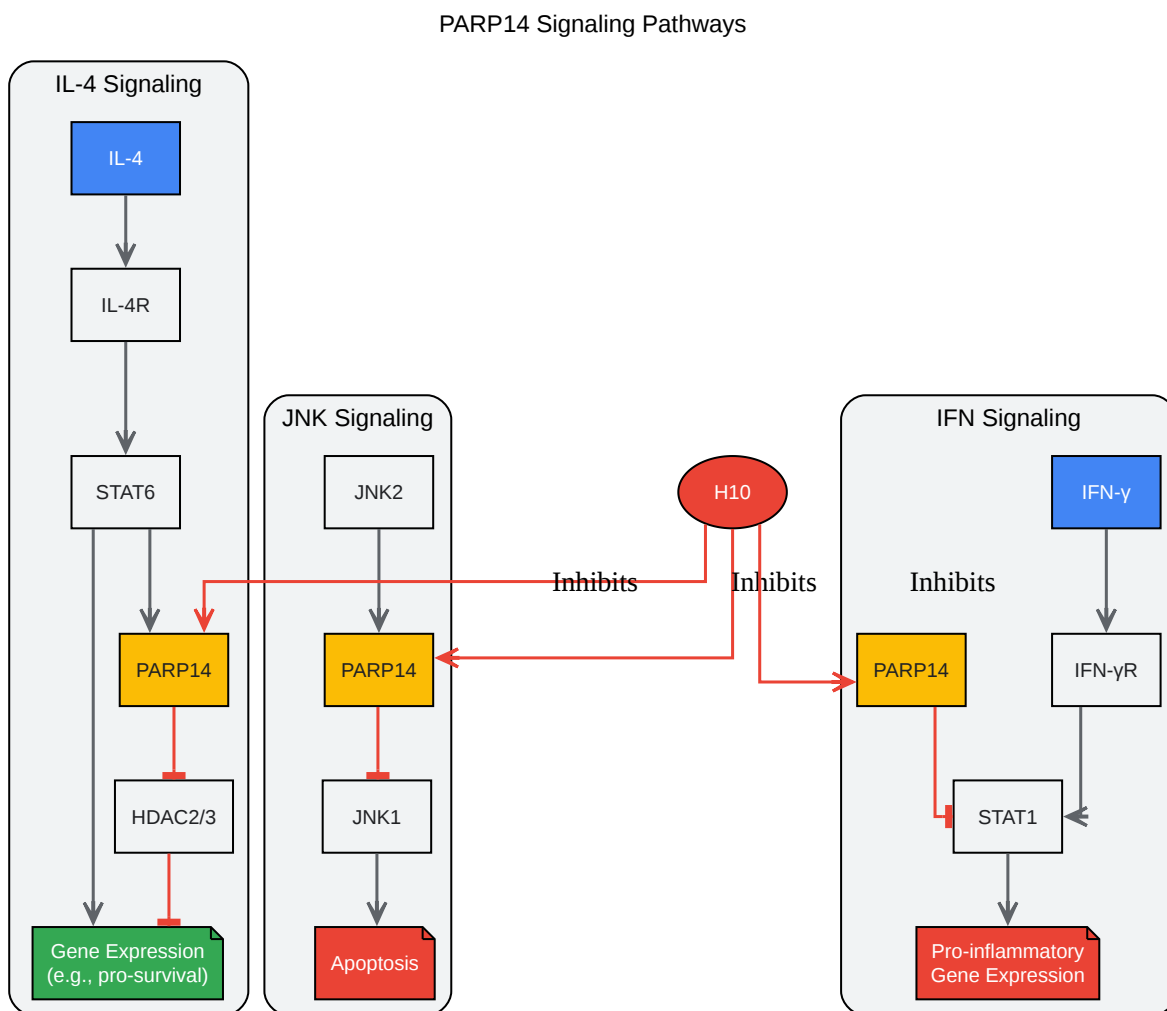
Data Presentation

The following tables summarize the quantitative data available for the **PARP14 inhibitor H10**.

Parameter	Value	Reference
Biochemical IC50 (PARP14)	490 nM	[4]
Selectivity	>20-fold vs. PARP1	[1]
Molecular Formula	C ₂₄ H ₂₇ N ₇ O ₇ S	[6]
Molecular Weight	557.58 g/mol	[6]

Signaling Pathways

PARP14 is a key regulator in several signaling pathways. Its inhibition by H10 can modulate these pathways, leading to downstream cellular effects.



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Caption: PARP14 signaling pathways and the inhibitory action of H10.

Experimental Protocols

PARP14 Enzymatic Activity Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP14 chemiluminescent assay kits and is suitable for determining the IC₅₀ of H10.

Materials:

- Recombinant human PARP14 enzyme
- Histone-coated 96-well white plates
- PARP assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl₂)
- Biotinylated NAD⁺
- H10 inhibitor stock solution (in DMSO)
- Streptavidin-HRP conjugate
- Chemiluminescent HRP substrate
- Plate reader with chemiluminescence detection capabilities

Procedure:

- Plate Preparation: Use pre-coated histone plates or coat high-binding 96-well white plates with histones overnight at 4°C. Wash plates with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
- Compound Preparation: Prepare a serial dilution of H10 in DMSO. Further dilute in PARP assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Reaction Setup:
 - Add PARP assay buffer to all wells.
 - Add the diluted H10 or vehicle (DMSO) to the respective wells.
 - Add recombinant PARP14 enzyme to all wells except the "blank" controls.

- Initiate the reaction by adding biotinylated NAD⁺ to all wells.
- Incubation: Incubate the plate at room temperature for 1-2 hours.
- Detection:
 - Wash the plate multiple times with PBST.
 - Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30-60 minutes at room temperature.
 - Wash the plate again with PBST.
 - Add the chemiluminescent HRP substrate to each well.
 - Immediately measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each H10 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of H10 on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549)
- Complete cell culture medium
- 96-well clear flat-bottom plates
- H10 inhibitor stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of H10. Include a vehicle control (DMSO) and a no-treatment control. The final DMSO concentration should be below 0.1%.
- Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value from the dose-response curve.

Caspase-3/7 Activity Assay

This assay is used to confirm that H10 induces apoptosis via the activation of caspases 3 and 7.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- White-walled 96-well plates
- H10 inhibitor stock solution (in DMSO)

- Caspase-Glo® 3/7 Assay kit (or equivalent)
- Luminometer

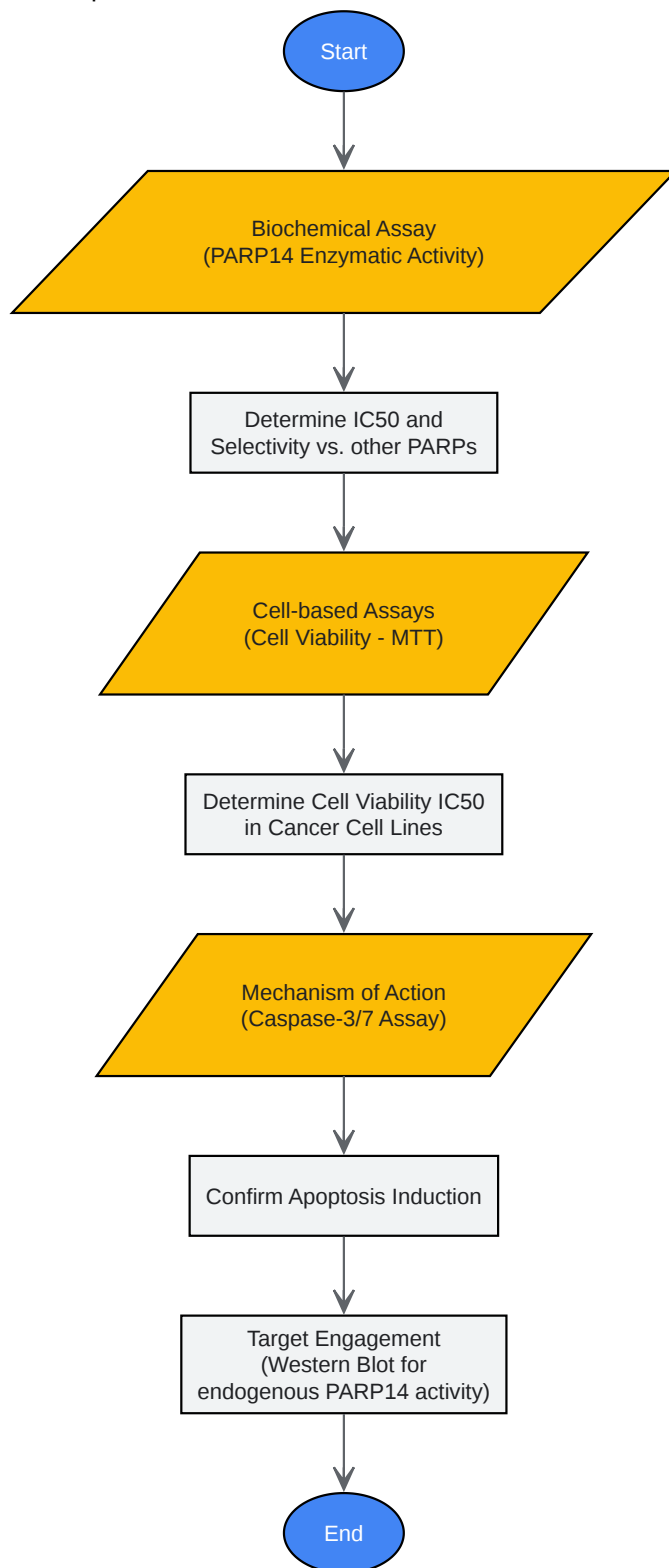
Procedure:

- Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of H10 (including a concentration at or above the cell viability IC50) and a vehicle control for 24-48 hours.
- Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
- Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
- Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours, protected from light.
- Luminescence Measurement: Measure the luminescence in each well using a luminometer.
- Data Analysis: Compare the luminescence signal of H10-treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the **PARP14 inhibitor H10**.

Experimental Workflow for H10 Characterization

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Caption: A logical workflow for characterizing the **PARP14** inhibitor **H10**.

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